3-Fluoro-4-(methylthio)aniline

Übersicht

Beschreibung

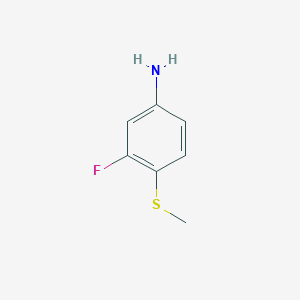

3-Fluoro-4-(methylthio)aniline: is an organic compound with the molecular formula C7H8FNS. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the third position and a methylthio group at the fourth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylthio)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluoronitrobenzene with sodium methylthiolate, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-4-(methylthio)aniline undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like iron powder or hydrogen gas.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Iron powder, hydrogen gas with a catalyst.

Nucleophiles: Amines, thiols.

Major Products Formed:

Sulfoxides and Sulfones: From oxidation of the methylthio group.

Amines: From reduction of the nitro group in the precursor.

Substituted Anilines: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(methylthio)aniline has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(methylthio)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .

Vergleich Mit ähnlichen Verbindungen

3-Fluoroaniline: Lacks the methylthio group, making it less reactive in certain chemical reactions.

4-(Methylthio)aniline: Lacks the fluorine atom, affecting its electronic properties and reactivity.

3-Chloro-4-(methylthio)aniline: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness: 3-Fluoro-4-(methylthio)aniline is unique due to the presence of both the fluorine atom and the methylthio group, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications in research and industry .

Biologische Aktivität

3-Fluoro-4-(methylthio)aniline is an organic compound with the molecular formula CHFNS. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound features a fluorine atom at the third position and a methylthio group at the fourth position of the aniline structure. This unique combination of substituents influences its electronic properties and reactivity, making it a subject of interest for further biological investigation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study found that derivatives of this compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the induction of apoptosis through activation of caspase pathways.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation |

| MCF-7 | 20 | Cell cycle arrest and apoptosis |

| A549 | 25 | Inhibition of proliferation |

Case Studies

- In Vivo Studies : A recent study evaluated the effects of this compound in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

- Mechanistic Studies : Further research focused on the interaction between this compound and specific molecular targets such as enzymes involved in cancer metabolism. The compound was shown to inhibit key metabolic enzymes, leading to reduced energy supply for tumor cells.

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. Variations in synthesis methods can yield different derivatives with altered biological activities. For instance, modifications to the methylthio group may enhance or reduce antimicrobial efficacy.

Table 3: Comparison of Structural Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Fluoroaniline | Fluorine at position 3 | Lacks methylthio group |

| 4-(Methylthio)aniline | Methylthio at position 4 | Does not contain fluorine |

| 2-Fluoro-4-(methylthio)aniline | Fluorine at position 2 | Different reactivity profile |

Eigenschaften

IUPAC Name |

3-fluoro-4-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMOEJCBXYTAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.